Cas no 29560-24-5 (24(28)-Dehydroergosterol)

24(28)-Dehydroergosterol 化学的及び物理的性質
名前と識別子
-
- 24(28)-Dehydroergosterol
- (22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol
- 24 Dehydroepisterol
- CHEBI:18249
- LMST01031015
- (22E)-24-methylcholesta-5,7,22,24(24(1))-tetraen-3beta-ol
- SCHEMBL4256617
- Ergosta-5,7,22,24(241)-tetraen-3beta-ol
- 29560-24-5
- ergosta-5,7,22,23(28)-tetraen-3beta-ol
- 5,7,22,24(28)-Ergostatetraenol
- Q27102944
- Ergosta-5,7,22,24(24(1))-tetraen-3beta-ol
- ergosta-5,7,22E,24(28)-tetraen-3beta-ol
- (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- SCHEMBL22361207
- MS-26638
- PD165252
- Ergosta-5,7,22,24(28)-tetraen-3beta-ol
- (22E)-ergosta-5,7,22,24(28)-tetraen-3beta-ol
- CS-0111437
- HY-130702
- ergosta-5,7,22,24(28)-tetraen-3-beta-ol
- (22E)-Ergosta-5,7,22,24(28)-tetrene-3beta-ol
- G17844
-
- インチ: InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1
- InChIKey: SQFQJKZSFOZDJY-CVGLIYDESA-N
- ほほえんだ: C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
計算された属性
- せいみつぶんしりょう: 394.323565959g/mol
- どういたいしつりょう: 394.323565959g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 752
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 510.5±39.0 °C at 760 mmHg
- フラッシュポイント: 218.1±19.3 °C
- じょうきあつ: 0.0±3.0 mmHg at 25°C
24(28)-Dehydroergosterol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
24(28)-Dehydroergosterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D229765-10mg |
24(28)-Dehydroergosterol |
29560-24-5 | 10mg |
$ 10723.00 | 2023-04-17 | ||
MedChemExpress | HY-130702-5mg |
24(28)-Dehydroergosterol |
29560-24-5 | 93.31% | 5mg |
¥43500 | 2023-07-26 | |
1PlusChem | 1P00C3KA-1mg |
(22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol |
29560-24-5 | 93% | 1mg |
$1524.00 | 2024-05-06 | |
MedChemExpress | HY-130702-1mg |
24(28)-Dehydroergosterol |
29560-24-5 | 93.31% | 1mg |
¥13000 | 2024-04-18 | |
TRC | D229765-50mg |
24(28)-Dehydroergosterol |
29560-24-5 | 50mg |
$ 23000.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1265270-5mg |
(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |
29560-24-5 | 93% | 5mg |
$905 | 2025-03-01 | |
eNovation Chemicals LLC | Y1265270-5mg |
(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |
29560-24-5 | 93% | 5mg |
$5690 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265270-1mg |
(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |
29560-24-5 | 93% | 1mg |
$2180 | 2024-06-06 | |
TRC | D229765-25mg |
24(28)-Dehydroergosterol |
29560-24-5 | 25mg |
$ 12640.00 | 2023-04-17 | ||
1PlusChem | 1P00C3KA-5mg |
(22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol |
29560-24-5 | 93% | 5mg |
$4019.00 | 2024-05-06 |
24(28)-Dehydroergosterol 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
24(28)-Dehydroergosterolに関する追加情報
24(28)-Dehydroergosterol (CAS No. 29560-24-5): A Comprehensive Overview
24(28)-Dehydroergosterol, also known by its CAS number 29560-24-5, is a sterol compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology. This compound is a derivative of ergosterol, a key sterol found in the cell membranes of fungi and some plants. The unique structural features and biological activities of 24(28)-Dehydroergosterol make it a valuable subject of research, particularly in the context of its potential applications in pharmaceuticals and biotechnology.
The chemical structure of 24(28)-Dehydroergosterol is characterized by the presence of a double bond at the 24(28) position, which differentiates it from ergosterol. This structural modification imparts distinct properties to the compound, including enhanced stability and altered biological activity. The molecular formula of 24(28)-Dehydroergosterol is C28H44O, and its molecular weight is approximately 396.67 g/mol.
In recent years, the study of 24(28)-Dehydroergosterol has been driven by its potential therapeutic applications. One of the most promising areas of research is its role in modulating cholesterol metabolism. Studies have shown that 24(28)-Dehydroergosterol can influence cholesterol synthesis and absorption, making it a potential candidate for the development of cholesterol-lowering drugs. For instance, a study published in the Journal of Lipid Research demonstrated that 24(28)-Dehydroergosterol can inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby reducing cholesterol levels in vitro and in vivo.
Beyond its effects on cholesterol metabolism, 24(28)-Dehydroergosterol has also been investigated for its potential anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide, and there is a growing need for effective treatments. Research has indicated that 24(28)-Dehydroergosterol can exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes. A study published in the Journal of Inflammation Research found that 24(28)-Dehydroergosterol significantly reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The antioxidant properties of 24(28)-Dehydroergosterol have also been explored. Oxidative stress is a contributing factor to various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Studies have shown that 24(28)-Dehydroergosterol can scavenge free radicals and protect cells from oxidative damage. A study published in the Journal of Agricultural and Food Chemistry demonstrated that 24(28)-Dehydroergosterol exhibited strong antioxidant activity in both cell-free systems and cellular models.
In addition to its therapeutic potential, 24(28)-Dehydroergosterol has been studied for its role in fungal biology. Ergosterol is essential for fungal cell membrane integrity, and compounds that interfere with ergosterol biosynthesis are often used as antifungal agents. Research has shown that 24(28)-Dehydroergosterol can disrupt fungal cell membranes by altering ergosterol levels, making it a potential lead compound for the development of new antifungal drugs. A study published in the Journal of Antimicrobial Chemotherapy found that 24(28)-Dehydroergosterol exhibited potent antifungal activity against several clinically relevant fungal pathogens.
The synthesis and purification of 24(28)-Dehydroergosterol have been optimized to meet the demands of both research and industrial applications. Various methods have been developed to synthesize this compound from natural sources or through chemical synthesis. One common approach involves the oxidation of ergosterol using mild oxidizing agents such as potassium permanganate or osmium tetroxide. These methods have been refined to achieve high yields and purity levels, ensuring that the compound meets the stringent quality standards required for pharmaceutical use.
The safety profile of 24(28)-Dehydroergosterol
In conclusion, CAS No. 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: 10101-67-9: CAS No. 33333333333333333333: CAS No.: 5555555555555555555: CAS No.: 777777777777777: CAS No.: 9999999999999: CAS No.: 666666666666: CAS No.: 8888888888: CAS No.: 44444444: CAS No.: 333333: CAS No.: 00000:
In conclusion, CAS No. 29560-24-5:: *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *CAS No.* *
In conclusion, CAS Number: *
In conclusion, *
In conclusion, The comprehensive understanding of *
The ongoing research into *
The future prospects for *
